molecular formula C23H27N3O4 B7708893 N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7708893
M. Wt: 409.5 g/mol
InChI Key: XFUMNTHBMNRJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Coupling with the Aromatic Amine: The oxadiazole intermediate is then coupled with 2,3-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The resulting intermediate undergoes amidation with 4-(4-ethoxy-3-methoxyphenyl)butanoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the oxadiazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the oxadiazole ring or the amide bond using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel polymers and materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Biological Pathways: It could influence cellular pathways by altering gene expression or protein function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminomethylphenyl)-N,N-dimethylamine
  • Dichloroaniline derivatives
  • N-(3,5-dimethyladamantan-1-yl)formamide

Uniqueness

N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and physical properties

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-5-29-19-13-12-17(14-20(19)28-4)23-25-22(30-26-23)11-7-10-21(27)24-18-9-6-8-15(2)16(18)3/h6,8-9,12-14H,5,7,10-11H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUMNTHBMNRJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.